n-Allyl-n-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride n-Allyl-n-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220034-31-0
VCID: VC2691412
InChI: InChI=1S/C12H22N2.2ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13-10-12;;/h3-4,12-13H,1-2,5-11H2;2*1H
SMILES: C=CCN(CC=C)CC1CCCNC1.Cl.Cl
Molecular Formula: C12H24Cl2N2
Molecular Weight: 267.24 g/mol

n-Allyl-n-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride

CAS No.: 1220034-31-0

Cat. No.: VC2691412

Molecular Formula: C12H24Cl2N2

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

n-Allyl-n-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride - 1220034-31-0

Specification

CAS No. 1220034-31-0
Molecular Formula C12H24Cl2N2
Molecular Weight 267.24 g/mol
IUPAC Name N-(piperidin-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Standard InChI InChI=1S/C12H22N2.2ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13-10-12;;/h3-4,12-13H,1-2,5-11H2;2*1H
Standard InChI Key STAMTIRPILRPNZ-UHFFFAOYSA-N
SMILES C=CCN(CC=C)CC1CCCNC1.Cl.Cl
Canonical SMILES C=CCN(CC=C)CC1CCCNC1.Cl.Cl

Introduction

Chemical Identity and Structure

N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a diallyl-substituted piperidine derivative characterized by its tertiary amine functionality. The compound features a piperidine ring with a methylamine substituent at the 3-position, where both nitrogen atoms are further substituted with allyl groups. As a dihydrochloride salt, it exists as a stable crystalline solid suitable for research applications.

Basic Identifiers

The compound's basic identifiers are summarized in Table 1, providing essential information for researchers and chemists working with this substance.

Table 1: Chemical Identifiers of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride

ParameterValue
CAS Number1220034-31-0
Molecular FormulaC₁₂H₂₄Cl₂N₂
Molecular Weight267.24 g/mol
IUPAC NameN-(piperidin-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Chemical StructurePiperidine ring with methylamine at 3-position, both N atoms with allyl groups, as dihydrochloride salt

This compound belongs to a family of structurally related compounds that include position isomers where the piperidinylmethyl group is attached at different positions (2- or 4-) of the piperidine ring .

Chemical Properties and Structural Characteristics

The chemical properties of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride are largely governed by its tertiary amine functionality and the presence of two allyl groups, which contribute to its reactivity profile and potential applications in organic synthesis.

Physical Properties

Though specific physical data for this exact compound is limited in the literature, its properties can be reasonably extrapolated from structurally similar compounds within the same class.

Table 2: Physical Properties of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride

PropertyCharacteristic
Physical StateCrystalline solid (as dihydrochloride salt)
SolubilityLikely soluble in water and polar organic solvents such as methanol and DMSO
StabilityStable under normal laboratory conditions; hygroscopic
AppearanceWhite to off-white crystalline powder

Structural Comparison with Positional Isomers

The 3-position substituted compound differs from its 2- and 4-position isomers in spatial arrangement, which may influence its reactivity, biological activity, and binding properties to potential target sites.

Table 3: Comparison of Positional Isomers

CompoundCAS NumberKey Structural Difference
N-Allyl-N-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride1219964-28-9Methylamine substituent at 2-position of piperidine ring
N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride1220034-31-0Methylamine substituent at 3-position of piperidine ring
N-Allyl-N-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride1220016-89-6Methylamine substituent at 4-position of piperidine ring

These positional variations can significantly influence the three-dimensional structure and spatial arrangement of functional groups, potentially affecting interactions with biological targets .

Applications in Chemical Research and Medicinal Chemistry

Related Compound ClassReported Biological ActivityReference
N-Allyl-substituted piperidinyl compoundsOpioid receptor activity (particularly delta receptor)
Piperidine derivatives with N-substitutionAntagonist activity at various receptor systems
Tertiary diarylamines with piperidinyl groupsAnticancer activity through tubulin polymerization inhibition
Phenoxypropylacetamide derivatives with piperidinylmethyl groupsAntiulcer activity (gastric acid antisecretory and cytoprotective properties)

Research on compounds with similar structural motifs suggests that N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride might exhibit interesting pharmacological properties that warrant further investigation .

Role in Organic Synthesis

The compound can serve as a valuable intermediate in the synthesis of more complex structures. The presence of multiple reactive sites—two allyl groups and two nitrogen centers—makes it a versatile building block for creating diverse molecular architectures through selective functionalization .

Analytical Characterization

Spectroscopic Properties

For accurate identification and characterization of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride, various analytical techniques can be employed:

Table 5: Expected Analytical Characteristics

Analytical TechniqueExpected Features
¹H NMRCharacteristic signals for allyl protons (5.0-6.0 ppm), piperidine ring protons, and methylene linker
¹³C NMRSignals for allyl carbons (115-140 ppm), piperidine carbons, and methylene carbons
Mass SpectrometryMolecular ion peak corresponding to [M+H]⁺ at m/z 193 (free base)
IR SpectroscopyCharacteristic bands for C=C stretching (1640-1680 cm⁻¹), C-N stretching, and N-H stretching of the salt form

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and related techniques are suitable for purity analysis and quantification of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride in various matrices.

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